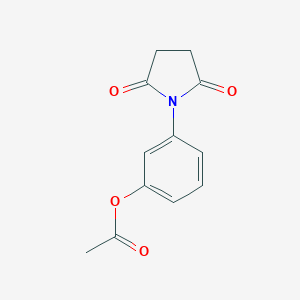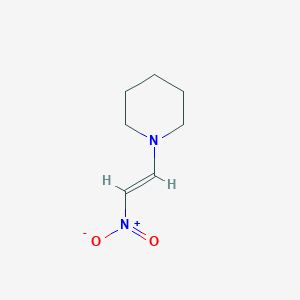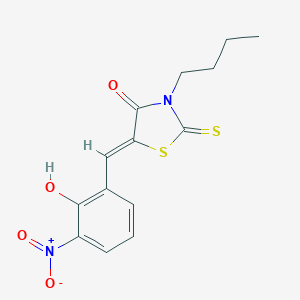
N'-{4-nitrophenyl}-N-(4-methoxyphenyl)di(4-morpholinyl)phosphinecarbohydrazonamide oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-1,1-di-4-morpholinyl-N’-(4-nitrophenyl)phosphinecarbohydrazonamide oxide is a complex organic compound with a unique structure that includes methoxyphenyl, morpholinyl, nitrophenyl, and phosphinecarbohydrazonamide oxide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1,1-di-4-morpholinyl-N’-(4-nitrophenyl)phosphinecarbohydrazonamide oxide involves multiple steps. One common method includes the reaction of 4-methoxyaniline with 4-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with morpholine and phosphinecarbohydrazonamide oxide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction rate and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methoxyphenyl)-1,1-di-4-morpholinyl-N’-(4-nitrophenyl)phosphinecarbohydrazonamide oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield oxides, reduction reactions yield amines, and substitution reactions yield various substituted derivatives .
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-1,1-di-4-morpholinyl-N’-(4-nitrophenyl)phosphinecarbohydrazonamide oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-1,1-di-4-morpholinyl-N’-(4-nitrophenyl)phosphinecarbohydrazonamide oxide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. It may also interact with cellular pathways, affecting cell signaling and function .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine
- N-(4-methoxyphenyl)-1-(4-nitrophenyl)acetamide
- N-(4-methoxyphenyl)-1-(4-nitrophenyl)thiazole
Uniqueness
Its combination of methoxyphenyl, morpholinyl, nitrophenyl, and phosphinecarbohydrazonamide oxide groups distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C22H29N6O6P |
|---|---|
Peso molecular |
504.5g/mol |
Nombre IUPAC |
1-dimorpholin-4-ylphosphoryl-N'-(4-methoxyphenyl)-N-(4-nitroanilino)methanimidamide |
InChI |
InChI=1S/C22H29N6O6P/c1-32-21-8-4-18(5-9-21)23-22(25-24-19-2-6-20(7-3-19)28(29)30)35(31,26-10-14-33-15-11-26)27-12-16-34-17-13-27/h2-9,24H,10-17H2,1H3,(H,23,25) |
Clave InChI |
HFQRDLKTELABDQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=C(NNC2=CC=C(C=C2)[N+](=O)[O-])P(=O)(N3CCOCC3)N4CCOCC4 |
SMILES canónico |
COC1=CC=C(C=C1)N=C(NNC2=CC=C(C=C2)[N+](=O)[O-])P(=O)(N3CCOCC3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-({[5-bromo-2-(2,6-dimethylanilino)-1-benzofuran-4-yl]imino}methyl)phenol](/img/structure/B377394.png)
![5-[2-Chloro-4-(dimethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B377396.png)
![N-[5-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-pentadienyl]-N-phenylacetamide](/img/structure/B377397.png)

![1-(4-chlorophenyl)-4-[[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]amino]-5,5-dimethylimidazole-2-thione](/img/structure/B377399.png)
![3-Methyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B377400.png)

![5-Nitro-4-{4-[4-({5-nitro-2,1,3-benzoxadiazol-4-yl}amino)benzyl]anilino}-2,1,3-benzoxadiazole](/img/structure/B377403.png)


![1-[2-(4-Chlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B377406.png)



